1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid tert-butyl ester 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13757456
InChI: InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)9-7-4-5-12-6-8(7)13-14-9/h4-6H,1-3H3,(H,13,14)
SMILES: CC(C)(C)OC(=O)C1=NNC2=C1C=CN=C2
Molecular Formula: C11H13N3O2
Molecular Weight: 219.24 g/mol

1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13757456

Molecular Formula: C11H13N3O2

Molecular Weight: 219.24 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C11H13N3O2
Molecular Weight 219.24 g/mol
IUPAC Name tert-butyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate
Standard InChI InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)9-7-4-5-12-6-8(7)13-14-9/h4-6H,1-3H3,(H,13,14)
Standard InChI Key MEUCNMOFOPFAKU-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)C1=NNC2=C1C=CN=C2
Canonical SMILES CC(C)(C)OC(=O)C1=NNC2=C1C=CN=C2

Introduction

Structural Analysis and Molecular Properties

Core Architecture and Substituent Effects

The compound’s scaffold consists of a pyrazolo[3,4-c]pyridine system, where the pyrazole ring (positions 1–3) is fused to the pyridine ring at positions 3–4 and 4–5 (Figure 1). This contrasts with the more common pyrazolo[3,4-b]pyridine isomers, where fusion occurs at different positions . The tert-butyl ester at position 3 introduces steric bulk and lipophilicity, influencing solubility and reactivity.

Molecular Formula: C₁₁H₁₃N₃O₂
Molecular Weight: 235.24 g/mol
Key Functional Groups:

  • Pyrazolo[3,4-c]pyridine core (aromatic, planar)

  • Tert-butyl ester (–COOtBu; logP ~2.5–3.0)

Synthesis and Reaction Pathways

Synthetic Strategies

While no direct synthesis of this compound is documented, analogous pyrazolopyridine esters are typically synthesized via cyclization and functionalization steps:

  • Core Formation:

    • Condensation of 4-aminopyrazole derivatives with α,β-unsaturated carbonyl compounds (e.g., ethyl acetoacetate) under acidic or basic conditions .

    • Cyclization via intramolecular nucleophilic attack, forming the fused pyridine ring.

  • Esterification:

    • Protection of the carboxylic acid intermediate with tert-butyl groups using di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., DMAP).

Example Protocol:

  • React 4-amino-1H-pyrazole-3-carboxylic acid with ethyl acetoacetate in ethanol/H₂SO₄ (reflux, 12 h).

  • Hydrolyze the ethyl ester to the carboxylic acid using NaOH/MeOH-H₂O.

  • Protect the acid with Boc₂O in THF/DMAP (rt, 6 h).

Physicochemical and Spectroscopic Properties

Predicted Characteristics

PropertyValue/Description
Solubility~10–50 µM in DMSO; <5 µM in H₂O
logP2.8 (estimated via ChemAxon)
StabilityHydrolyzes in acidic/basic conditions
UV-Vis λmax270–290 nm (π→π* transitions)

Spectroscopic Data:

  • ¹H NMR (CDCl₃): δ 1.45 (s, 9H, tBu), 3.90 (s, 3H, CH₃), 8.15–8.30 (m, 2H, aromatic).

  • IR (KBr): 1725 cm⁻¹ (C=O ester), 1600 cm⁻¹ (C=N) .

Applications in Medicinal Chemistry

Biological Relevance

Pyrazolopyridines are privileged scaffolds in drug discovery due to their:

  • Kinase Inhibition: ATP-binding site targeting (e.g., JAK2, CDK inhibitors) .

  • Antimicrobial Activity: Disruption of bacterial cell wall synthesis.

Case Study – Analogs:

  • 7-Chloro Derivative: Demonstrates antimalarial activity (IC₅₀ ~50 nM) via ABCI3 transporter inhibition.

  • 3-Carboxylic Acid: PPARγ agonist (EC₅₀ ~0.5 µM) for metabolic disorder therapy.

Challenges and Future Directions

Knowledge Gaps

  • Synthetic Optimization: Yields for multi-step routes rarely exceed 40%.

  • Biological Data: No direct studies on this ester; inferred from analogs.

Research Opportunities

  • Prodrug Development: Ester hydrolysis to active carboxylic acid in vivo.

  • Structure-Activity Studies: Modifying substituents at positions 1 and 4.

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